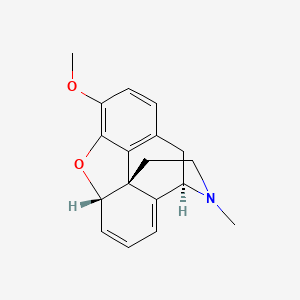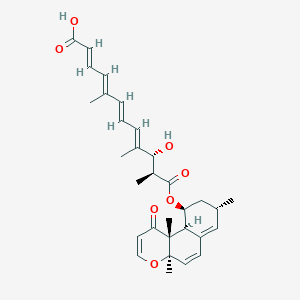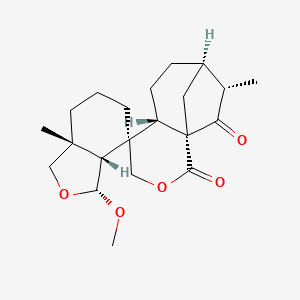
トリヘキシルテトラデシルホスホニウムクロリド
概要
説明
Trihexyltetradecylphosphonium chloride (THPC) is a quaternary phosphonium salt that is widely used as a surfactant in the production of a variety of products, including detergents, emulsifiers, and dispersants. It is also used as a stabilizer in the manufacture of polymers and as a corrosion inhibitor in the production of metal alloys. THPC is an amphiphilic compound, meaning it has both hydrophilic and lipophilic properties, which makes it a useful surfactant and emulsifier. In addition to its industrial applications, THPC is also used in a variety of scientific research applications, such as protein-ligand interactions, the study of membrane properties, and the analysis of biomolecular interactions.
科学的研究の応用
環境科学:アニオン検出と識別
トリヘキシルテトラデシルホスホニウムクロリドは、比率蛍光ナノセンサーを開発するために使用されてきました。これは、アニオンの識別に役立ちます 。これらのナノセンサーは、高い選択性と感度でアニオンを検出することができ、水質監視や汚染物質の検出など、環境科学において特に役立ちます。 センサーは 5~7 の pH 応答を示し、ホフマイスター系列に従って過塩素酸塩に対して高い選択性を示します .
生物医学分野:アニオン選択性ナノオプトード
生物医学分野では、同じ比率蛍光ナノセンサーをアニオンの定量に使用することができます。 この用途は、アニオンのバランスが重要なさまざまな健康状態の診断とモニタリングに重要です 。 イオンフォアを変えることで、これらのセンサーは特定のアニオンターゲットに合わせて調整でき、広範な生物医学的用途の可能性を示しています .
化学工学:超臨界 CO2 プロセス
この化合物は、超臨界 CO2 プロセスにおいて有効性を示しています。 超臨界 CO2 中の溶解特性が研究されており、これは材料合成、抽出、クロマトグラフィーなどのプロセス設計において重要な要素です 。 この文脈におけるトリヘキシルテトラデシルホスホニウムクロリドに関する研究は、より効率的で環境に優しい化学工学プロセスの開発に貢献しています .
分析化学:亜硝酸イオンの定量
分析化学者は、トリヘキシルテトラデシルホスホニウムクロリドを銀粒子修飾炭素ペースト電極を開発するためのバインダーとして有用であることを発見しました。 これらの電極は、食品の安全性や環境モニタリングに不可欠な、低濃度の亜硝酸イオンの定量のために設計されています .
材料科学:イオン液体アプリケーション
二酸化炭素に可溶な疎水性イオン液体として、トリヘキシルテトラデシルホスホニウムクロリドは、新規材料の創出において重要な役割を果たします。 そのユニークな特性により、特定のイオン特性を必要とする新しいタイプの膜やコーティングの開発など、材料科学の用途に使用できます .
医薬品:医薬品の製剤とデリバリー
検索結果に医薬品への直接的な用途は明記されていませんが、疎水性イオン液体としての化合物の特性は、医薬品の製剤とデリバリーシステムでの潜在的な用途を示唆しています。 安定したイオン構造を形成する能力は、医薬品の安定性とバイオアベイラビリティを向上させる新しい薬物送達メカニズムを作成するために活用できます .
これらの用途はそれぞれ、この化合物の汎用性と、さまざまな科学分野の進歩に大きく貢献する可能性を示しています。
Safety and Hazards
将来の方向性
作用機序
Target of Action
Trihexyltetradecylphosphonium chloride, also known as trihexyl(tetradecyl)phosphonium chloride, primarily targets anions . It is used in the development of fluorescent nanosensors for anion discrimination . The compound exhibits a high selectivity to perchlorate .
Mode of Action
The compound interacts with its targets (anions) through a colorimetric and ratiometric fluorescent anion sensing platform . This interaction results in prominent colorimetric and spectroscopic transformations specifically induced by the anion species .
Result of Action
The result of the compound’s action is the accurate determination of nitrate in mineral water . The compound’s interaction with anions leads to changes in fluorescence and absorbance intensities, which can be used to measure anion concentrations .
Action Environment
The action of trihexyltetradecylphosphonium chloride is influenced by environmental factors such as pH. The compound exhibits a pH response of 5–7 . Its solubility in carbon dioxide suggests that the presence of this gas could also influence its action.
生化学分析
Biochemical Properties
Trihexyltetradecylphosphonium chloride plays a significant role in biochemical reactions, particularly as a binder in the development of modified electrodes. It interacts with various biomolecules, including enzymes and proteins, to facilitate specific biochemical processes. For instance, it has been used to develop silver particle-modified carbon paste electrodes, which can determine nitrite ions at low concentrations . The nature of these interactions often involves the formation of stable complexes with the biomolecules, enhancing their stability and reactivity.
Cellular Effects
Trihexyltetradecylphosphonium chloride influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the efficiency of dye-sensitized solar cells by improving cell efficiency through interactions with dianionic fluorone derivatives . These interactions can lead to changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
At the molecular level, trihexyltetradecylphosphonium chloride exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s hydrophobic nature allows it to interact with lipid membranes and other hydrophobic regions of proteins, potentially altering their structure and function . These interactions can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trihexyltetradecylphosphonium chloride can change over time due to its stability and degradation properties. The compound has been shown to exhibit high thermal stability, with decomposition occurring at temperatures above 300°C . Long-term studies have indicated that its stability can be influenced by factors such as the presence of impurities and the experimental conditions. These temporal effects can impact the compound’s efficacy and safety in biochemical applications.
Dosage Effects in Animal Models
The effects of trihexyltetradecylphosphonium chloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
Trihexyltetradecylphosphonium chloride is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s interactions with specific enzymes can lead to changes in the rates of metabolic reactions, affecting the overall metabolic balance within cells . These interactions can also impact the levels of key metabolites, potentially influencing cellular function and health.
Transport and Distribution
Within cells and tissues, trihexyltetradecylphosphonium chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function . The compound’s hydrophobic nature allows it to associate with lipid membranes, facilitating its transport across cellular compartments.
Subcellular Localization
Trihexyltetradecylphosphonium chloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
trihexyl(tetradecyl)phosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68P.ClH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQGIZYNVAZYOH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H68ClP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047944 | |
| Record name | Trihexyltetradecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
258864-54-9 | |
| Record name | Trihexyltetradecylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trihexyl(tetradecyl)phosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.209.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Trihexyltetradecylphosphonium chloride's interaction mechanism depends heavily on the target and application.
- Anion Exchange: For applications like metal extraction, it primarily functions via anion exchange. For instance, in extracting rhodium(III), the chloride anion of Trihexyltetradecylphosphonium chloride exchanges with anionic rhodium(III) chloro-complexes from the aqueous phase. [ [, ] ]
- Hydrogen Bonding: Studies using spectroscopy and computational methods show that the chloride anion interacts with the alpha-hydrogens of the phosphonium cation through hydrogen bonding, influencing the compound's structure and behavior. [ [] ]
- Dissolving Agent: In biomass processing, it can disrupt hydrogen bonding within lignin and cellulose, leading to their dissolution. This ability stems from its interaction with polar groups in these biopolymers. [ [] ]
ANone:
- Spectroscopic Data: Characterization often involves IR and NMR spectroscopy. For instance, the P-Cl interaction is identifiable through specific shifts in the IR spectra, and 1H NMR helps confirm the conformation predicted by computational modeling. [ [] ]
ANone:
- Thermal Stability: Thermogravimetric analysis reveals Trihexyltetradecylphosphonium chloride remains thermally stable up to approximately 400 °C. [ [] ]
- Applications: Its compatibility and stability make it suitable for applications like metal extraction, biomass processing, and as a component in ion-selective electrodes and separation membranes. [ [, , , , ] ]
ANone: While not a traditional catalyst, Trihexyltetradecylphosphonium chloride acts as a reaction medium and can influence reaction outcomes.
- Diels-Alder Reaction: It acts as both a solvent and a catalyst in Diels-Alder reactions, particularly when combined with specific metal chlorides. The Lewis acidity of the metal chloride combined with the ionic environment of Trihexyltetradecylphosphonium chloride enhances reaction rates and selectivities. [ [] ]
ANone:
- Conformer Analysis: Density functional theory (DFT) calculations help determine the most stable conformers of Trihexyltetradecylphosphonium chloride, providing insights into its molecular structure and interactions. [ [] ]
- Molecular Dynamics Simulations: These simulations are essential for understanding the liquid structure and dynamics of Trihexyltetradecylphosphonium chloride, especially the presence of nanoscale segregation. [ [] ]
- Alkyl Chain Length: Longer alkyl chains typically increase hydrophobicity, impacting solubility in different solvents and extraction efficiency for metal ions. [ [, ] ]
- Anion Type: The anion significantly influences the IL's properties. For example, changing the chloride to a more coordinating anion can improve Trihexyltetradecylphosphonium chloride's ability to dissolve certain polymers. [ [, ] ]
- Functional Groups: Introducing functional groups (e.g., amides) can tailor the IL's properties for specific applications, such as improving selectivity in metal extraction. [ [] ]
A:
ANone: Specific SHE regulations for Trihexyltetradecylphosphonium chloride vary depending on the region and application.
ANone: Alternatives to Trihexyltetradecylphosphonium chloride depend heavily on the specific application.
ANone: Research increasingly focuses on sustainable practices involving ionic liquids.
- Recycling: Trihexyltetradecylphosphonium chloride can potentially be recycled through methods like distillation or extraction, minimizing waste and improving the overall sustainability of processes. [ [, ] ]
ANone:
- Analytical Techniques: A range of techniques is crucial, including spectroscopic methods (NMR, IR), thermal analysis (TGA, DSC), microscopy (SEM), and electrochemical methods, to characterize Trihexyltetradecylphosphonium chloride and its interactions. [ [, , ] ]
A:
- Early Discovery: The discovery of mutually immiscible ionic liquids, including Trihexyltetradecylphosphonium chloride, marked a significant milestone in the field, opening new possibilities for biphasic systems and separations. [ [] ]
A:
- Chemistry and Materials Science: Trihexyltetradecylphosphonium chloride research bridges chemistry and materials science, particularly in developing new materials like ion-selective electrodes and separation membranes. [ [, ] ]
- Chemistry and Environmental Science: Interdisciplinary efforts are crucial to assess and mitigate the environmental impact of Trihexyltetradecylphosphonium chloride and develop sustainable practices for its use and disposal. [ [, ] ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-4-[5-(1,2,4-triazol-4-yl)-1H-indol-3-yl]piperidine](/img/structure/B1245121.png)
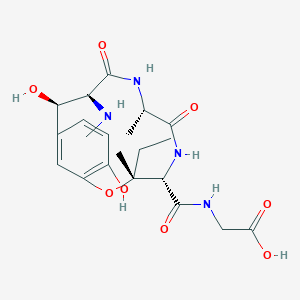

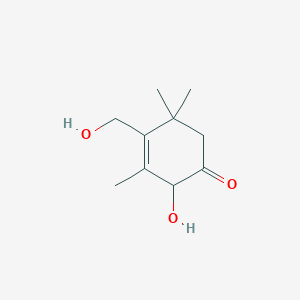

![rac-(2E)-1-[5,7-dihydroxy-2-methyl-6-(3-methylbut-2-en-1-yl)-2-(4-methylpent-3-en-1-yl)-2H-chromen-8-yl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B1245128.png)
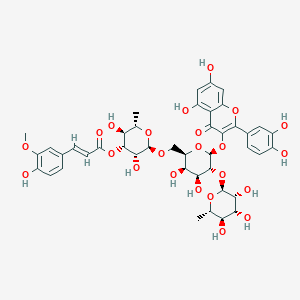
![(10S,11S,12S,15S,18S)-15-(2-amino-2-oxoethyl)-10,11,23-trihydroxy-18-{[(3S)-3-methyl-2-oxopentanoyl]amino}-9,14,17-trioxo-N-[(1Z)-prop-1-en-1-yl]-8,13,16-triazatetracyclo[18.3.1.0(2,7).0(6,10)]tetracosa-1(24),2,4,6,20,22-hexaene-12-carboxamide](/img/structure/B1245132.png)
